Hexadecasphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スフィンゴシン (d16:1) は、細胞プロセスにおいて重要な役割を果たす脂質の一種である、非定型のスフィンゴ脂質です。 ミリストイルCoAとセリンが、セリンパルミトイルトランスフェラーゼ長鎖塩基サブユニット3 (SPTLC3) を介して縮合し、一連の酵素的ステップによって形成されます。SPTLC3は、パルミトイルCoAよりもミリストイルCoAを優先的に用いる酵素です 。 スフィンゴシン (d16:1) は、ヒト血漿中に遊離形で低濃度で存在し、スフィンゴシン1-リン酸、セラミド、スフィンゴミエリンなどの様々な血漿スフィンゴ脂質種のスフィンゴイド塩基として存在します .

準備方法

合成経路と反応条件: スフィンゴシン (d16:1) は、一連の酵素反応によって合成されます。このプロセスは、セリンパルミトイルトランスフェラーゼ長鎖塩基サブユニット3 (SPTLC3) によって触媒されるミリストイルCoAとセリンの縮合から始まります。この反応によって3-ケトスフィンガニンが生成され、次にジヒドロスフィンゴシンに還元されます。 最終的に、ジヒドロスフィンゴシンが不飽和化されてスフィンゴシン (d16:1) を形成します .

工業的生産方法: スフィンゴシン (d16:1) の工業的生産は、通常、動物組織などの天然資源からの化合物の抽出と精製を伴います。 高性能液体クロマトグラフィー (HPLC) や質量分析などの高度な技術が、最終製品の純度と品質を確保するために使用されます .

反応の種類:

酸化: スフィンゴシン (d16:1) は、様々な細胞プロセスにおいて役割を果たす生理活性脂質であるスフィンゴシン1-リン酸を形成するために酸化を受ける可能性があります.

リン酸化: スフィンゴシン (d16:1) は、スフィンゴシンキナーゼによってリン酸化されてスフィンゴシン1-リン酸を形成することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

リン酸化: スフィンゴシンキナーゼは、リン酸化プロセスに関与する主要な酵素です。

加水分解: 酸性または塩基性条件は、スフィンゴシン (d16:1) の加水分解を促進することができます。

主な生成物:

スフィンゴシン1-リン酸: リン酸化によって形成されます。

脂肪酸と代謝物: 加水分解によって生成されます.

科学的研究の応用

Cancer Research

Hexadecasphingosine has been implicated in the modulation of cancer cell metabolism and signaling pathways. Research indicates that sphingolipids, including this compound, play crucial roles in cancer progression and therapy resistance.

-

Case Study: Hepatocellular Carcinoma

A study characterized the lipid metabolism alterations in hepatocellular carcinoma (HCC) patients, revealing significant changes in sphingolipid profiles, including elevated levels of this compound. This elevation correlated with specific tumor characteristics and could serve as a potential biomarker for HCC prognosis and treatment response . -

Mechanistic Insights

This compound has been shown to influence apoptosis and cell proliferation in cancer cells. Its role in modulating sphingolipid metabolism can affect the balance between cell survival and death, making it a target for therapeutic strategies aimed at enhancing the efficacy of existing treatments .

Metabolic Studies

This compound is also being studied for its role in lipid metabolism and its implications for metabolic disorders.

-

Dietary Influence on Lipid Metabolism

A study on dietary methionine supplementation in pigs demonstrated that this compound levels were significantly altered in response to different dietary treatments. This suggests that this compound could be a useful biomarker for assessing dietary impacts on lipid metabolism . -

Sphingolipid Metabolism Alterations

Research indicates that this compound levels are influenced by various dietary components, which can modulate sphingolipid metabolism pathways. This modulation may have implications for understanding obesity-related metabolic disorders .

Toxicology

This compound is being investigated for its role in toxicometabolomics, particularly concerning the resistance mechanisms of pests to environmental toxins.

- Case Study: Western Corn Rootworm

An untargeted metabolomics analysis revealed that this compound levels were altered in resistant versus susceptible strains of western corn rootworm when exposed to Bt toxins. This finding highlights the potential of this compound as a biomarker for understanding resistance mechanisms in agricultural pests .

Pharmacological Applications

The pharmacological properties of this compound are being explored for potential therapeutic applications.

- Sphingolipid Signaling Pathways

This compound is involved in various signaling pathways that regulate inflammation and immune responses. Its modulation could potentially lead to therapeutic strategies for inflammatory diseases and conditions associated with dysregulated immune responses .

Data Table: Summary of Research Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Research | Elevated levels correlate with HCC tumor characteristics | Potential biomarker for prognosis |

| Dietary Impact | Altered levels due to dietary methionine supplementation | Biomarker for lipid metabolism assessment |

| Toxicology | Changes in resistant pests' metabolome upon toxin exposure | Understanding resistance mechanisms |

| Pharmacology | Involvement in signaling pathways affecting inflammation | Potential therapeutic target |

作用機序

スフィンゴシン (d16:1) は、様々な分子標的と経路を通じてその効果を発揮します:

プロテインキナーゼC阻害: スフィンゴシン (d16:1) は、細胞の成長と分化の調節に関与するプロテインキナーゼCを阻害します.

スフィンゴシン1-リン酸受容体: スフィンゴシン (d16:1) は、スフィンゴシン1-リン酸に変換され、細胞の遊走、血管新生、免疫細胞の移動などの細胞プロセスを調節するために、特定のGタンパク質共役受容体に結合することができます.

類似化合物:

スフィンゴシン (d181): より一般的なスフィンゴイド塩基であり、類似の生物学的機能を持ちますが、鎖長と飽和度が異なります.

セラミド: スフィンゴシン (d16:1) は、細胞シグナル伝達とアポトーシスに関与するセラミドに変換することができます.

スフィンゴミエリン: スフィンゴシン (d16:1) は、細胞膜の重要な構成要素であるスフィンゴミエリンの前駆体です.

独自性: スフィンゴシン (d16:1) は、特定の鎖長と二重結合の存在により、スフィンゴシン (d18:1) などの他のスフィンゴイド塩基とは異なります。 このユニークな構造は、その生物活性と酵素や受容体との相互作用に影響を与えます .

類似化合物との比較

Sphingosine (d181): A more common sphingoid base with similar biological functions but different chain length and saturation.

Ceramides: Sphingosine (d16:1) can be converted to ceramides, which are involved in cell signaling and apoptosis.

Sphingomyelins: Sphingosine (d16:1) is a precursor to sphingomyelins, which are essential components of cell membranes.

Uniqueness: Sphingosine (d16:1) is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other sphingoid bases like sphingosine (d18:1). This unique structure influences its biological activity and interactions with enzymes and receptors .

生物活性

Hexadecasphingosine, also known as sphinganine or d-erythro-sphingosine, is a long-chain base that plays a significant role in the sphingolipid metabolism pathway. This compound is crucial for various biological processes, including cell signaling, apoptosis, and inflammation. The following sections will explore its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions involving serine palmitoyltransferase and ceramide synthase. It serves as a precursor for more complex sphingolipids, including ceramides and sphingomyelin. Its biological functions are mediated through its interaction with specific receptors and enzymes, influencing cellular processes such as growth, survival, and apoptosis.

Biological Functions

1. Cell Signaling:

this compound is involved in the regulation of several signaling pathways. It can modulate the activity of protein kinases and phosphatases, affecting cell proliferation and survival. For instance, it has been shown to activate protein kinase C (PKC), which plays a role in various cellular responses including differentiation and apoptosis .

2. Apoptosis:

The compound is implicated in the induction of apoptosis. Elevated levels of this compound can lead to increased ceramide production, which is known to promote apoptotic signaling pathways. Studies have demonstrated that ceramide generated from sphinganine contributes to cell death in response to chemotherapeutic agents like daunorubicin .

3. Inflammation:

this compound is also involved in inflammatory responses. It can influence the release of pro-inflammatory cytokines and modulate immune cell functions. For example, it has been observed to enhance the secretion of IL-1β from monocytes through mechanisms involving membrane blebbing .

This compound exerts its effects through several mechanisms:

- Receptor Activation: It interacts with sphingosine-1-phosphate (S1P) receptors, leading to various intracellular responses that promote cell survival or apoptosis depending on the context.

- Enzymatic Pathways: this compound can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates vascular integrity and angiogenesis . Conversely, it can also be converted to ceramide, which has pro-apoptotic effects.

- Extracellular Vesicle Release: Recent studies indicate that this compound influences the biogenesis and release of extracellular vesicles (EVs), which are crucial for intercellular communication and can carry bioactive lipids that affect neighboring cells .

Case Studies

Case Study 1: Cancer Research

In cancer biology, this compound has been investigated for its role in regulating tumor growth and apoptosis. A study highlighted that increasing levels of sphingolipids, including this compound, could inhibit the proliferation of multiple myeloma cells (KMS-11) with an IC50 value of 15.2 ± 4 μM . This suggests potential therapeutic applications in targeting sphingolipid metabolism for cancer treatment.

Case Study 2: Cardiovascular Health

Research has shown that sphinganine levels correlate with cardiovascular health markers. Elevated this compound levels were associated with improved endothelial function and reduced inflammation in vascular tissues, indicating its protective role against cardiovascular diseases .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | PKC Activation | Regulates growth and differentiation |

| Apoptosis | Ceramide Production | Induces programmed cell death |

| Inflammation | Cytokine Release | Modulates immune responses |

| Extracellular Vesicles | EV Biogenesis | Influences intercellular communication |

特性

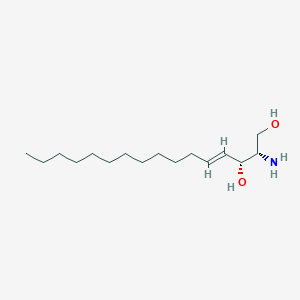

IUPAC Name |

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。